molecular formula C14H11N3O3S2 B2805631 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 307510-63-0

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2805631
CAS No.: 307510-63-0
M. Wt: 333.38
InChI Key: UHHPFQNPZFKRCL-UHFFFAOYSA-N
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Description

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with methyl groups at positions 4 and 6, linked via a carboxamide bond to a 5-nitrothiophene moiety. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting enzymes or pathways sensitive to nitroaromatic and thiazole-based inhibitors. Its synthesis involves coupling 5-nitrothiophene-2-carboxylic acid with 4,6-dimethyl-1,3-benzothiazol-2-amine using reagents such as 1-propanephosphonic acid cyclic anhydride (T3P) in dimethylformamide (DMF), followed by purification via column chromatography .

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c1-7-5-8(2)12-10(6-7)22-14(15-12)16-13(18)9-3-4-11(21-9)17(19)20/h3-6H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHPFQNPZFKRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a broader class of nitroheterocyclic carboxamides. Below is a detailed comparison with similar derivatives, emphasizing structural variations, synthesis, and physicochemical properties.

Structural and Functional Insights

  • Benzothiazole vs. This could influence binding affinity in enzyme inhibition .
  • Substituent Effects :

    • Electron-Donating Groups (e.g., Methyl) : The 4,6-dimethyl groups in the target compound likely increase lipophilicity, enhancing membrane permeability compared to chloro-substituted analogs (CBK277775, CBK277776) .
    • Electron-Withdrawing Groups (e.g., Nitro, Chloro) : Chloro substituents (CBK277775, CBK277776) may improve metabolic stability but reduce solubility. The nitro group on the thiophene ring is critical for redox-mediated activity, a feature conserved across all analogs .
  • Synthetic Accessibility :

    • Benzothiazole derivatives () are synthesized via straightforward amide coupling, whereas thiazole analogs () require multi-step functionalization of the thiazole ring, impacting scalability.

Physicochemical and Spectroscopic Data

  • Purity : The thiazole derivative with 3,5-difluorophenyl substituents (99.05% purity, ) demonstrates superior synthetic efficiency compared to the 42% purity of its trifluoromethyl analog, highlighting the challenges in introducing bulky substituents.
  • Spectroscopic Confirmation : All compounds in and were validated via ¹H/¹³C NMR and LC-MS, confirming the integrity of the carboxamide linkage and nitro group positioning.

Research Implications

For instance:

  • Antibacterial Applications : The nitrothiophene moiety in suggests activity against redox-sensitive bacterial targets, though the target compound’s dimethylbenzothiazole core may favor eukaryotic enzyme inhibition (e.g., ubiquitin-proteasome pathways ).
  • SAR Trends : Chloro and methyl substituents on benzothiazole () modulate steric hindrance and electronic effects, guiding optimization for potency vs. toxicity.

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